molecular formula C10H9Cl2N5 B13104109 4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine CAS No. 79605-05-3

4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine

Cat. No.: B13104109
CAS No.: 79605-05-3
M. Wt: 270.12 g/mol
InChI Key: FFDDKZIVVPDOPK-UHFFFAOYSA-N
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Description

4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine is a chemical compound with the molecular formula C10H9Cl2N3 It is characterized by the presence of two chlorine atoms and two dimethylamino groups attached to a bipyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine typically involves the chlorination of a bipyrimidine precursor followed by the introduction of dimethylamino groups. One common method involves the reaction of 4,6-dichloropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new amine derivative, while oxidation might produce a corresponding oxide .

Scientific Research Applications

4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine exerts its effects involves interactions with specific molecular targets. These interactions can disrupt normal cellular processes, leading to the desired biological or chemical outcome. For example, in biological systems, it may inhibit certain enzymes or receptors, thereby modulating cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-N,N-dimethyl-[2,4’-bipyrimidin]-2’-amine is unique due to its bipyrimidine core, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

CAS No.

79605-05-3

Molecular Formula

C10H9Cl2N5

Molecular Weight

270.12 g/mol

IUPAC Name

4-(4,6-dichloropyrimidin-2-yl)-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C10H9Cl2N5/c1-17(2)10-13-4-3-6(14-10)9-15-7(11)5-8(12)16-9/h3-5H,1-2H3

InChI Key

FFDDKZIVVPDOPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

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